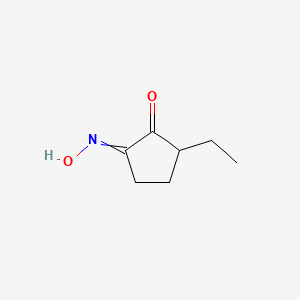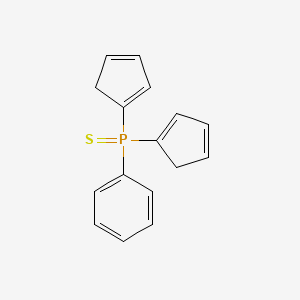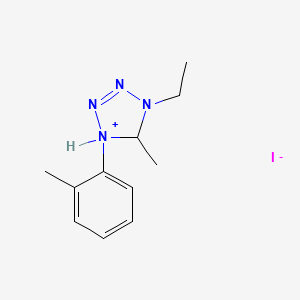![molecular formula C25H19Cl2P B14603356 Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- CAS No. 59625-57-9](/img/structure/B14603356.png)
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is an organophosphorus compound that belongs to the class of phosphorus ylides, commonly known as Wittig reagents. These compounds are characterized by the presence of a phosphorus atom bonded to a carbon atom, which in turn is bonded to a phenyl group. This particular compound is used in organic synthesis, especially in the formation of alkenes through the Wittig reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is typically synthesized via the Wittig reaction. The preparation involves the reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt. This salt is then deprotonated using a strong base such as butyllithium to form the ylide . The general reaction scheme is as follows:
Formation of Phosphonium Salt: [ \text{Ph}_3\text{P} + \text{R-X} \rightarrow \text{Ph}_3\text{P}- \text{X}^- ]
Formation of Ylide: [ \text{Ph}_3\text{P}- + \text{Base} \rightarrow \text{Ph}_3\text{P=R} + \text{Base-H} ]
Industrial Production Methods
Industrial production of phosphoranes typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired ylide and minimize side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- primarily undergoes the Wittig reaction, where it reacts with aldehydes or ketones to form alkenes. This reaction is a nucleophilic addition to the carbonyl group, followed by the formation of a four-membered ring intermediate called oxaphosphetane, which decomposes to yield the alkene and triphenylphosphine oxide .
Common Reagents and Conditions
Reagents: Aldehydes or ketones, triphenylphosphine, alkyl halides, strong bases (e.g., butyllithium).
Major Products
The major products of the Wittig reaction involving phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- are alkenes and triphenylphosphine oxide. The specific alkene formed depends on the aldehyde or ketone used in the reaction .
Applications De Recherche Scientifique
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon double bonds.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers and other materials with specific properties
Mécanisme D'action
The mechanism of action of phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- in the Wittig reaction involves the nucleophilic attack of the ylide carbon on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a betaine intermediate, which then undergoes cyclization to form an oxaphosphetane. The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylenetriphenylphosphorane: A parent member of the phosphorus ylides, used in similar Wittig reactions.
(Chloromethylene)triphenylphosphorane: Another Wittig reagent with a chlorine substituent on the methylene group.
Methoxymethylenetriphenylphosphine: A Wittig reagent with a methoxy substituent.
Uniqueness
Phosphorane, [(2,4-dichlorophenyl)methylene]triphenyl- is unique due to the presence of the 2,4-dichlorophenyl group, which can influence the reactivity and selectivity of the Wittig reaction. This makes it particularly useful in synthesizing alkenes with specific substituents and properties .
Propriétés
Numéro CAS |
59625-57-9 |
|---|---|
Formule moléculaire |
C25H19Cl2P |
Poids moléculaire |
421.3 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl)methylidene-triphenyl-λ5-phosphane |
InChI |
InChI=1S/C25H19Cl2P/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24/h1-19H |
Clé InChI |
LKPFHPXTAXEWFV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(=CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![[1,1'-Bi(cyclohexa-2,4-dien-1-ylidene)]-6,6'-dione](/img/structure/B14603321.png)
![(5Z)-6,10,10-trimethyl-bicyclo[7.2.0]undec-5-en-2-one](/img/structure/B14603333.png)

![1-(4-Chlorophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14603343.png)


![1-[2-(4-Chlorophenyl)hexyl]imidazole;nitric acid](/img/structure/B14603365.png)

![[1,1'-Biphenyl]-4-yl nonanoate](/img/structure/B14603374.png)
